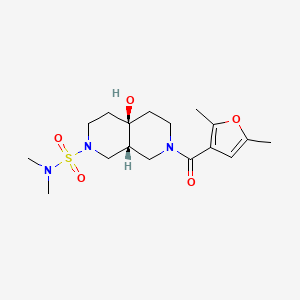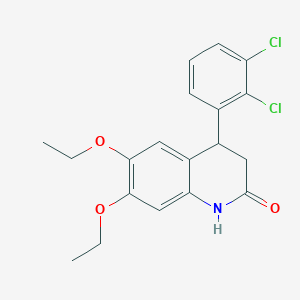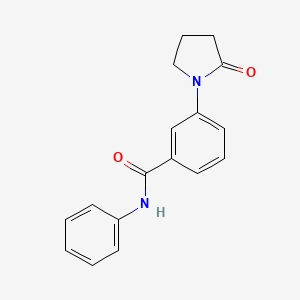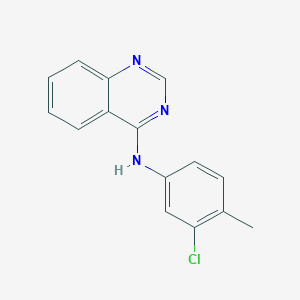![molecular formula C16H16N4O2 B5528992 [5-(1-ethyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]acetic acid](/img/structure/B5528992.png)
[5-(1-ethyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound [5−(1−ethyl−1H−pyrazol−4−yl)−4−phenyl−1H−imidazol−1−ylacetic acid](https://consensus.app/?utm_source=chatgpt) is a complex organic molecule that has garnered interest in the scientific community for its unique structure and potential applications. This document synthesizes information from various scientific research studies to provide a comprehensive overview of the synthesis, molecular structure analysis, chemical reactions, properties, and analysis of this compound.
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to [5−(1−ethyl−1H−pyrazol−4−yl)−4−phenyl−1H−imidazol−1−ylacetic acid](https://consensus.app/?utm_source=chatgpt), typically involves a 3+2 annulation method or a one-pot condensation reaction. These methods have been found to be effective for the direct synthesis of substituted pyrazole through the reaction of various reagents in suitable conditions, such as in the presence of acetic acid or ethanol as solvents (Naveen et al., 2021; Viveka et al., 2016).
Molecular Structure Analysis
The molecular structure of similar pyrazole derivatives has been determined using single crystal X-ray diffraction studies. The analysis reveals that these compounds typically crystallize in specific space groups and their structures are stabilized by various intermolecular interactions, such as hydrogen bonding and π•••π stacking interactions. The detailed molecular geometry and electronic structure have been further elucidated through density functional theory (DFT) calculations, providing insight into the stability and electronic properties of these molecules (Naveen et al., 2021).
Chemical Reactions and Properties
Pyrazole derivatives, including [5−(1−ethyl−1H−pyrazol−4−yl)−4−phenyl−1H−imidazol−1−ylacetic acid](https://consensus.app/?utm_source=chatgpt), participate in various chemical reactions, leading to the formation of a wide range of heterocyclic compounds. These reactions include condensation with activated carbonyl groups, heterocyclization reactions, and reactions with different chemical reagents to produce thiophene, pyrazole, and coumarin derivatives (Mohareb & Gamaan, 2018; Ghaedi et al., 2015).
Physical Properties Analysis
The physical properties of pyrazole derivatives are characterized through spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis. These methods provide valuable information on the structural and physical characteristics of the compounds, including their stability, crystallinity, and molecular interactions. Theoretical calculations, such as TD-SCF, HOMO/LUMO, and MEP analyses, complement these findings by offering insights into the electronic properties and reactivity of the molecules (Naveen et al., 2021).
Chemical Properties Analysis
The chemical properties of [5−(1−ethyl−1H−pyrazol−4−yl)−4−phenyl−1H−imidazol−1−ylacetic acid](https://consensus.app/?utm_source=chatgpt) and related compounds are explored through their reactivity in various chemical reactions. These studies have highlighted the versatility of pyrazole derivatives in synthesizing a wide array of heterocyclic compounds with potential applications in various fields. The analysis of these reactions provides insight into the reactivity patterns, functional group transformations, and the potential for further derivatization of these compounds (Mohareb & Gamaan, 2018).
特性
IUPAC Name |
2-[5-(1-ethylpyrazol-4-yl)-4-phenylimidazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-2-20-9-13(8-18-20)16-15(12-6-4-3-5-7-12)17-11-19(16)10-14(21)22/h3-9,11H,2,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGUCHDHLZIZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=C(N=CN2CC(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(1-ethyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5528929.png)
![2-[2-(3-bromobenzylidene)hydrazino]-N-(4-chlorobenzyl)-2-oxoacetamide](/img/structure/B5528930.png)

![3-(4-methoxyphenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5528945.png)
![3-({4-[(4-methoxyphenoxy)methyl]-1-piperidinyl}methyl)-3-piperidinol dihydrochloride](/img/structure/B5528974.png)
![N,N-dimethyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5528983.png)
![N,N,1-trimethyl-3-[4-(methylsulfonyl)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5528985.png)

![8-[(4-methyl-1H-imidazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5528988.png)
![6-({[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5528999.png)
